N-(2-methoxybenzyl)-3-methyl-4-oxo-3,4-dihydro-1-phthalazinecarboxamide
Description
N-(2-Methoxybenzyl)-3-methyl-4-oxo-3,4-dihydro-1-phthalazinecarboxamide is a phthalazine derivative characterized by a 3-methyl-4-oxo-3,4-dihydrophthalazine core substituted with a 2-methoxybenzyl carboxamide group. Phthalazines are heterocyclic compounds with a bicyclic structure composed of two fused six-membered rings containing two nitrogen atoms.
Properties
Molecular Formula |
C18H17N3O3 |
|---|---|
Molecular Weight |
323.3 g/mol |
IUPAC Name |
N-[(2-methoxyphenyl)methyl]-3-methyl-4-oxophthalazine-1-carboxamide |
InChI |
InChI=1S/C18H17N3O3/c1-21-18(23)14-9-5-4-8-13(14)16(20-21)17(22)19-11-12-7-3-6-10-15(12)24-2/h3-10H,11H2,1-2H3,(H,19,22) |
InChI Key |
LUNZGDOCFDYBDH-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)C2=CC=CC=C2C(=N1)C(=O)NCC3=CC=CC=C3OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxybenzyl)-3-methyl-4-oxo-3,4-dihydro-1-phthalazinecarboxamide typically involves multiple steps. One common method includes the following steps:
Formation of the Phthalazine Core: The phthalazine core can be synthesized through a cyclization reaction involving hydrazine and a suitable dicarbonyl compound.
Introduction of the Methoxybenzyl Group: The methoxybenzyl group can be introduced via a nucleophilic substitution reaction using 2-methoxybenzyl chloride and a suitable base.
Formation of the Carboxamide Functionality: The final step involves the formation of the carboxamide functionality through an amide coupling reaction using a carboxylic acid derivative and an amine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-methoxybenzyl)-3-methyl-4-oxo-3,4-dihydro-1-phthalazinecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the benzyl or phthalazine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents such as alkyl halides and nucleophiles like amines or thiols are used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-(2-methoxybenzyl)-3-methyl-4-oxo-3,4-dihydro-1-phthalazinecarboxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Pharmacology: Research focuses on its interactions with biological targets, such as enzymes and receptors, to understand its pharmacokinetics and pharmacodynamics.
Chemical Biology: The compound is used as a probe to study biological pathways and mechanisms.
Industrial Applications: It may be used in the development of new materials or as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of N-(2-methoxybenzyl)-3-methyl-4-oxo-3,4-dihydro-1-phthalazinecarboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Key structural analogues include:
- The phthalazine core offers π-π stacking capabilities distinct from benzamide or benzothiazine derivatives, influencing binding to biological targets like kinases . The 3-methyl group may sterically hinder interactions compared to bulkier substituents (e.g., bromo/nitro in ), affecting target selectivity.
Structural Characterization
- X-ray crystallography (using SHELX programs ) is critical for confirming the 3D arrangement of substituents. For example, the benzamide derivative showed planar amide linkage geometry, while the phthalazine core’s puckered ring system likely induces non-planar conformations.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
